Wedelobatin B

Natural product dereplication Structure elucidation Mass spectrometry quality control

Wedelobatin B is a naturally occurring ent-kaurane diterpenoid first isolated from the whole plant ethanol extract of Wedelia trilobata (syn. Sphagneticola trilobata).

Molecular Formula C30H44O3
Molecular Weight 452.679
CAS No. 1589488-35-6
Cat. No. B593471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWedelobatin B
CAS1589488-35-6
Molecular FormulaC30H44O3
Molecular Weight452.679
Structural Identifiers
SMILESCC1=CC(C(CC1O)C(C)C)OC(=O)C2(CCCC3(C2CCC45C3=CCC(C4)C(=C)C5)C)C
InChIInChI=1S/C30H44O3/c1-18(2)22-15-23(31)19(3)14-24(22)33-27(32)29(6)12-7-11-28(5)25(29)10-13-30-16-20(4)21(17-30)8-9-26(28)30/h9,14,18,21-25,31H,4,7-8,10-13,15-17H2,1-3,5-6H3
InChIKeyXSTKQTLRXOMFCI-WZQMCGDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Wedelobatin B (CAS 1589488-35-6): Sourcing Guide for an ent-Kaurane Diterpenoid with Verified Structural Identity from Wedelia trilobata


Wedelobatin B is a naturally occurring ent-kaurane diterpenoid first isolated from the whole plant ethanol extract of Wedelia trilobata (syn. Sphagneticola trilobata) [1]. The compound was structurally elucidated as an ent-kaur-9(11),16-dien-19-oic acid esterified with a monoterpene diol moiety bearing a trisubstituted double bond at C-9, yielding a molecular formula of C30H44O3 (monoisotopic mass 452.3290 Da) [1]. It belongs to the kaurane diterpenoid class, a tetracyclic 20-carbon scaffold widely distributed in the Asteraceae family and recognized for diverse biological activities including antibacterial, antitumor, and anti-inflammatory properties [2]. Wedelobatin B is available commercially as a research-grade natural product (≥98% purity by HPLC), typically supplied as a colorless oil soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, with recommended storage at -20°C under desiccation [3].

Why Wedelobatin B Cannot Be Interchanged with Wedelobatin A or Other ent-Kaurane Analogs Without Quantitative Verification


Wedelobatin B shares the same ent-kaurane core and monoterpene ester side-chain as its closest congener, Wedelobatin A, yet differs by a single critical structural feature: a Δ⁹,¹¹ trisubstituted double bond in the ent-kaurane skeleton that is absent in Wedelobatin A [1]. This unsaturation reduces the molecular formula by two hydrogen atoms (C30H44O3 vs. C30H46O3), alters the optical rotation by approximately 4-fold (–29.2° vs. –121.8°), and shifts IR carbonyl and olefin stretching frequencies [1]. Even among other ent-kaurane diterpenoids isolated from the same plant—such as kaurenoic acid (C20H30O2), grandiflorenic acid (C20H28O2), or pterokaurene L3—the presence of the ester-linked monoterpene diol moiety in Wedelobatin B introduces substantial differences in lipophilicity, solubility profile, and hydrogen-bonding capacity that are absent in the simpler C-19 carboxylic acid analogs [1][2]. Without direct comparative biological data from identical assay panels, generic substitution risks confounding structure-activity interpretations and may lead to procurement of a compound with unverified purity or undocumented stereochemical integrity .

Wedelobatin B (CAS 1589488-35-6): Quantitative Differential Evidence vs. Closest Structural Analogs


Molecular Formula and Unsaturation Index: C30H44O3 (Wedelobatin B) vs. C30H46O3 (Wedelobatin A) – A Δ⁹,¹¹ Double Bond Distinction

Wedelobatin B possesses a molecular formula of C30H44O3, containing two fewer hydrogen atoms than Wedelobatin A (C30H46O3), attributable to a trisubstituted double bond at the C-9(11) position of the ent-kaurane skeleton [1]. This unsaturation is confirmed by the presence of one additional olefinic proton at δH 5.23 (dd, J = 3.5, 2.7 Hz) and two olefinic carbons in the ¹³C NMR spectrum of 4 that are absent in 3 [1]. The double-bond index (DBI) calculated from the molecular formula is 9 for Wedelobatin B vs. 8 for Wedelobatin A, reflecting this single unsaturation difference [1].

Natural product dereplication Structure elucidation Mass spectrometry quality control

Specific Optical Rotation: [α]D21 –29.2° (Wedelobatin B) vs. [α]D22 –121.8° (Wedelobatin A) – A ~4-Fold Difference in Chloroform

The specific optical rotation of Wedelobatin B measured at 21°C in chloroform (c 0.31) is [α]D21 –29.2°, whereas Wedelobatin A measured under nearly identical conditions (22°C, c 0.41, CHCl3) exhibits [α]D22 –121.8° — a difference of approximately 4.2-fold in magnitude [1]. Both compounds share the same ent-kaurane absolute configuration and the same monoterpene diol ester side-chain stereochemistry; the large rotational difference is attributed to the conformational and electronic perturbation introduced by the C-9(11) double bond in Wedelobatin B [1].

Chiroptical characterization Stereochemical identity verification Quality control orthogonal method

IR Carbonyl Stretching Frequency: νC=O 1716 cm⁻¹ (Wedelobatin B) vs. 1719 cm⁻¹ (Wedelobatin A) – Subtle but Diagnostic Ester Environment Shift

The IR spectrum (KBr pellet) of Wedelobatin B displays a carbonyl absorption at νmax 1716 cm⁻¹ and an olefinic C=C stretch at 1654 cm⁻¹, whereas Wedelobatin A shows νC=O at 1719 cm⁻¹ and νC=C at 1657 cm⁻¹ [1]. The 3 cm⁻¹ red-shift of the ester carbonyl in Wedelobatin B is consistent with increased conjugation or altered electronic environment due to the proximate C-9(11) double bond within the ent-kaurane scaffold [1]. Both compounds share hydroxyl bands at ~3428–3429 cm⁻¹ [1].

Infrared spectroscopy Functional group identification Batch release testing

Chromatographic Purity Specification: ≥98% by HPLC with Multi-Technique Identity Confirmation (NMR, MS)

Commercial suppliers specify Wedelobatin B purity at ≥98% as determined by HPLC, with structural identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry [1]. This purity level, when documented with a batch-specific Certificate of Analysis (COA), enables direct use in quantitative structure-activity studies without additional purification. By contrast, kaurenoic acid and grandiflorenic acid—two more extensively studied ent-kaurane comparators from the same plant genus—are typically supplied at ≥95–98% purity but carry different solubility profiles and documented biological profiles (kaurenoic acid IC50 = 15.03–48.87 µg/mL against cancer cell lines; grandiflorenic acid IC50 = 15 µM in RAW264.7 cells and 23 µM against P. falciparum) [2].

Analytical quality control HPLC purity Procurement specification

Solubility Profile: Multi-Solvent Compatibility (Chloroform, DCM, EtOAc, DMSO, Acetone) Supporting Flexible Assay Design

Wedelobatin B is documented as soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, with a recommended stock solution preparation protocol involving warming to 37°C and ultrasonication, and storage at –20°C for several months [1]. This broad organic solvent compatibility, combined with its physical state as an oil, distinguishes it from the more polar, carboxylic acid-bearing ent-kauranes such as kaurenoic acid (free C-19 COOH) and grandiflorenic acid, which typically require different solubilization strategies [2]. The ester-linked monoterpene diol moiety in Wedelobatin B masks the C-19 carboxyl group, reducing polarity and hydrogen-bond donor capacity relative to the free acid analogs [2].

Solubility screening Assay vehicle selection Sample preparation

Class-Level Biological Activity Context: ent-Kaurane Diterpenoids from Wedelia spp. Exhibit Antimicrobial, Anti-inflammatory, and Cytotoxic Activities – Wedelobatin B Awaits Direct Assay Data

The ent-kaurane diterpenoid class from Wedelia trilobata has demonstrated antimicrobial activity (MIC values of 3.125–6.25 µg/mL against Staphylococcus aureus for select compounds, comparable to kanamycin at 3.125 µg/mL), anti-inflammatory effects (kaurenoic acid analog WT-25 showing superior activity to kaurenoic acid in LPS-stimulated macrophages), and cytotoxicity (grandiflorenic acid inducing apoptosis and autophagy in MCF7, A549, and HuH7.5 cell lines) [1][2][3]. A 2019 review noted that Wedelia trilobata constituents including wedelobatins A and B 'have toxic effects on cancer cells,' though no Wedelobatin B-specific IC50 values or target engagement data have been published to date [4]. The C-9(11) unsaturation that distinguishes Wedelobatin B from Wedelobatin A may influence reactivity, metabolic stability, or target binding, but this remains an untested hypothesis in the absence of direct comparative biological data [5].

Biological activity screening Pharmacological target identification Natural product lead discovery

Recommended Procurement and Research Application Scenarios for Wedelobatin B (CAS 1589488-35-6) Based on Verified Differential Evidence


Structure-Activity Relationship (SAR) Studies of ent-Kaurane Δ⁹,¹¹ Unsaturation Effects

Investigators studying the impact of olefin geometry and unsaturation on ent-kaurane bioactivity can use Wedelobatin B as the Δ⁹,¹¹-unsaturated probe and Wedelobatin A as the fully saturated comparator, leveraging the 4.2-fold difference in specific rotation and 2 Da mass shift as QC checkpoints to confirm compound identity before parallel biological testing [1].

Natural Product Library Expansion and Dereplication for Wedelia spp. Chemotyping

Natural product screening libraries seeking comprehensive coverage of Wedelia trilobata secondary metabolites should include Wedelobatin B as one of only four new ent-kauranes reported from the original isolation campaign, with its unique HREIMS signature (m/z 452.3283) and ¹H NMR olefinic proton at δ 5.23 serving as definitive dereplication markers to distinguish it from co-occurring kauranes [1].

Analytical Method Development and Phytochemical Reference Standard Procurement

Wedelobatin B at ≥98% HPLC purity is suitable as a reference standard for developing quantitative LC-MS or GC-MS methods targeting ent-kaurane diterpenoids in Wedelia-containing herbal products, with the compound's distinct retention time, exact mass, and IR fingerprint providing orthogonal confirmation parameters for method validation [1][2].

First-in-Class Biological Profiling of an Under-Characterized ent-Kaurane with a Unique Ester-Monoterpene Side Chain

Given the complete absence of published IC50, MIC, or target engagement data for isolated Wedelobatin B, laboratories capable of running standardized antimicrobial (broth microdilution), cytotoxicity (MTT on MCF7/HeLa/A549 panels), or anti-inflammatory (LPS-induced NO production in RAW264.7) assays can generate novel, publication-ready datasets that would address a clearly identified literature gap in the Wedelia diterpenoid field [3][4].

Quote Request

Request a Quote for Wedelobatin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.